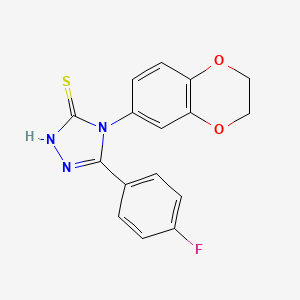

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

CAS No.: 878420-82-7

Cat. No.: VC14855245

Molecular Formula: C16H12FN3O2S

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878420-82-7 |

|---|---|

| Molecular Formula | C16H12FN3O2S |

| Molecular Weight | 329.4 g/mol |

| IUPAC Name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C16H12FN3O2S/c17-11-3-1-10(2-4-11)15-18-19-16(23)20(15)12-5-6-13-14(9-12)22-8-7-21-13/h1-6,9H,7-8H2,(H,19,23) |

| Standard InChI Key | ZUPPEAAJSNIYNW-UHFFFAOYSA-N |

| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=CC=C(C=C4)F |

Introduction

Chemical Structure and Molecular Properties

The compound’s structure integrates three key components:

-

1,2,4-Triazole-5-thione core: A five-membered aromatic ring with two nitrogen atoms and a thione (-S-) group at position 5. This core is electron-rich, enabling participation in diverse chemical reactions .

-

2,3-Dihydro-1,4-benzodioxin: A bicyclic ether system that enhances molecular rigidity and influences electronic properties through oxygen’s electron-donating effects.

-

4-Fluorophenyl group: A benzene ring substituted with fluorine at the para position, which augments lipophilicity and metabolic stability.

The molecular formula is C₁₆H₁₂FN₃O₂S, with a molecular weight of 329.35 g/mol. Computational studies suggest that the thione group adopts a planar configuration, facilitating π-π interactions with biological targets .

Synthetic Methodologies

The synthesis of triazolethiones typically involves cyclization reactions of thiosemicarbazides or condensation of acid chlorides with thiocyanate derivatives. For this compound, a plausible route involves:

Precursor Preparation

-

Synthesis of 4-Fluorophenylthiosemicarbazide:

Reaction of 4-fluorophenyl isothiocyanate with hydrazine hydrate yields the thiosemicarbazide intermediate . -

Benzodioxin-Acid Chloride Synthesis:

Chlorination of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid using thionyl chloride produces the corresponding acid chloride.

Cyclization to Triazolethione

The acid chloride reacts with the thiosemicarbazide in alkaline medium, undergoing cyclodehydration to form the triazolethione core (Scheme 1) :

Key Reaction Parameters:

Chemical Reactivity

The triazolethione group drives most reactions:

Alkylation and Arylation

The thione sulfur reacts with alkyl/aryl halides to form thioethers. For example, treatment with methyl iodide yields 5-methylthio-1,2,4-triazole derivatives :

Heterocycle Formation

Reaction with α-haloketones or α,β-dibromoesters produces fused heterocycles like thiazolotriazoles or triazolothiadiazoles (Figure 1) . These derivatives are explored for enhanced bioactivity.

Comparative Analysis of Triazolethione Derivatives

Applications and Future Directions

-

Pharmaceutical Development: The compound’s dual hydrophobic (benzodioxin) and polar (thione) groups make it a candidate for CNS-targeted drugs.

-

Agrochemicals: Triazolethiones are potent fungicides; structural tuning could yield crop-protection agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume